molecular formula C11H18FNO3 B1524607 Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate CAS No. 644982-12-7

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Cat. No. B1524607
M. Wt: 231.26 g/mol
InChI Key: IDKJZSHWZNDJJV-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a chemical compound with the CAS Number: 644982-12-7 . It has a molecular weight of 231.27 and its IUPAC name is tert-butyl 3-fluoro-4-oxo-1-azepanecarboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is 1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a sticky oil to semi-solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Fluorinated Analogues as Protecting Groups

In fluorous synthesis, fluorinated derivatives of tert-butyl alcohol, resembling the structure of "Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate," have been explored for their potential as reagents for protecting carboxylic acids. These compounds allow for the efficient protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, demonstrating the utility of fluorinated analogues in simplifying purification processes in organic synthesis (Pardo, Cobas, Guitián, & Castedo, 2001).

Fluorination Agents

The development of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcases the importance of tert-butyl and fluorine-containing compounds in enhancing fluorination techniques. These agents are prized for their high thermal stability and resistance to hydrolysis, offering diverse fluorination capabilities including the conversion of non-enolizable carbonyls to CF(2) groups and carboxylic groups to CF(3) groups with high yields. The utility of such compounds underscores the role of tert-butyl and fluorine functionalities in advancing synthetic methodologies for incorporating fluorine atoms into molecules, which is crucial for drug discovery and the development of materials with unique properties (Umemoto, Singh, Xu, & Saito, 2010).

Photomechanical Crystals

The tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid (4F9AC) has been used to grow highly branched photomechanical microcrystals. These crystals exhibit reversible sweeping motion under UV light exposure, demonstrating potential applications in micromechanical systems and the manipulation of microscale objects. This research highlights the intersection of organic synthesis and materials science, where molecular design can lead to materials with novel physical properties (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).

Antibacterial Agents and Cardioprotective Inhibitors

Further applications include the synthesis of fluoronaphthyridines as antibacterial agents and the discovery of malonyl-CoA decarboxylase inhibitors as cardioprotective agents. These studies underscore the critical role of tert-butyl and fluorine-containing compounds in medicinal chemistry, where modifying the molecular structure can significantly influence biological activity and pharmacokinetic properties (Bouzard et al., 1992; Cheng et al., 2006).

Safety And Hazards

The safety information for Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJZSHWZNDJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697028
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

CAS RN

644982-12-7
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Step A was dissolved in DMSO (200 mL) and H2O (8.29 g, 460 mmol) followed by addition of LiCl (19.5 g, 460 mmol). The solution was warmed to 125° C. and the mixture was stirred overnight. The mixture was cooled to ambient temperature and partitioned between EtOAc (2.5 L) and water:brine (1:1, 2.0 L). The mixture was filtered through activated charcoal over Celite, which was washed with EtOAc, forming visible layers. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (10 to 80% EtOAc/hexanes) providing 4.5 g (21%) of the product as a thick pale orange oil.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step Two
Name
Quantity
19.5 g
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
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Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
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Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
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Reactant of Route 6
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

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